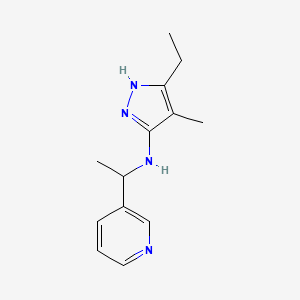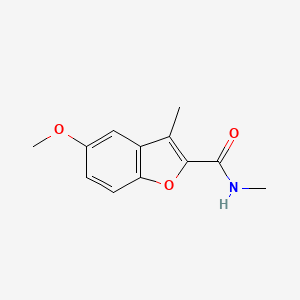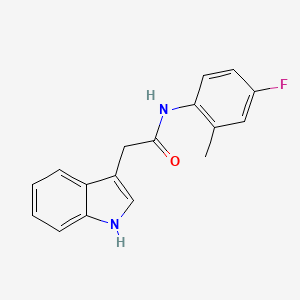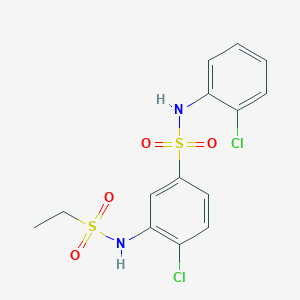![molecular formula C12H14ClFN2 B7636586 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme in the B-cell receptor signaling pathway, and it plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
作用机制
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile works by irreversibly binding to BTK and inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. This compound has a high selectivity for BTK and does not affect other kinases, making it a promising therapeutic agent with fewer off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies by inhibiting BTK signaling. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
实验室实验的优点和局限性
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has several advantages for lab experiments, including its high selectivity for BTK, potent anti-tumor activity, and favorable pharmacokinetic profile. However, there are also some limitations to consider, such as the need for appropriate controls and the potential for off-target effects in certain cell types.
未来方向
There are several future directions for 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile research, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of this compound in humans.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other targeted therapies or chemotherapy.
3. Development of biomarkers to predict response to this compound treatment and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections, and the potential use of this compound in these contexts.
In conclusion, this compound is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of this compound in humans and to explore its potential use in combination with other therapies and in other disease contexts.
合成方法
The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile involves several chemical reactions, including the condensation of 2-chloro-6-fluorobenzylamine with 4-(2-hydroxyethyl)piperazine, followed by the addition of butanenitrile and subsequent purification steps. The final product is obtained as a white powder with high purity.
科学研究应用
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
4-[1-(2-chloro-6-fluorophenyl)ethylamino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c1-9(16-8-3-2-7-15)12-10(13)5-4-6-11(12)14/h4-6,9,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEIWYDKCSJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)

![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)




![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)